molecular formula C9H11BrO B033513 1-(Bromomethyl)-3-methoxy-5-methylbenzene CAS No. 106116-42-1

1-(Bromomethyl)-3-methoxy-5-methylbenzene

Cat. No. B033513
M. Wt: 215.09 g/mol
InChI Key: MKSIZXUATJUOTA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxy-5-methylbenzene is a chemical compound of interest in various synthetic and chemical research areas. It serves as a crucial intermediate in the synthesis of diverse natural products and potentially active molecules.

Synthesis Analysis

The synthesis of 1-(Bromomethyl)-3,5-dimethoxybenzene, a closely related derivative, has been efficiently carried out through a straightforward three-step process starting from 3,5-dihydroxybenzoic acid. This process involved a combination of spectroscopic techniques and single crystal X-ray diffraction for characterization (Saeed et al., 2024).

Molecular Structure Analysis

The crystal structure of the synthesized derivative (related to 1-(Bromomethyl)-3-methoxy-5-methylbenzene) revealed monoclinic symmetry with specific dimensions, showcasing its molecular complexity and the precision required for its synthesis and analysis.

Chemical Reactions and Properties

The compound has shown potential as a dual inhibitor in molecular docking, DFT analysis, and molecular dynamics (MD) simulation studies, indicating its reactivity and potential applications in creating novel anti-cancer agents (Saeed et al., 2024).

Physical Properties Analysis

While specific studies on the physical properties of 1-(Bromomethyl)-3-methoxy-5-methylbenzene were not found, related compounds have been extensively studied, indicating that such molecules tend to have significant crystalline symmetry and stability, which can be inferred for this compound as well.

Chemical Properties Analysis

The chemical properties, including reactivity profiles and inhibitory potentials of related compounds, have been assessed through comprehensive in-silico investigations, suggesting that 1-(Bromomethyl)-3-methoxy-5-methylbenzene may also exhibit unique and valuable chemical properties suitable for further research and application in medicinal chemistry (Saeed et al., 2024).

Scientific Research Applications

Liquid-Phase Oxidation Applications

The liquid-phase oxidation of methylbenzenes, such as 1-(Bromomethyl)-3-methoxy-5-methylbenzene, can be catalyzed by a cobalt-copper-bromide system. This process results in high selectivities for benzyl acetates and benzaldehydes, which are valuable intermediates in organic synthesis and pharmaceuticals (Okada & Kamiya, 1981).

Polymer Solar Cells

In the realm of polymer solar cells (PSCs), derivatives of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, such as MDN-PCBM, have shown promising results as electron acceptors. These derivatives can lead to higher power conversion efficiencies and improved photovoltaic performance compared to conventional materials (Jin et al., 2016).

Synthesis of Hyperbranched Polymers

Hyperbranched polymers have been synthesized from precursors like 5-(Bromomethyl)-1,3-dihydroxybenzene, which share structural similarities with 1-(Bromomethyl)-3-methoxy-5-methylbenzene. These polymers find applications in coatings, adhesives, and various nanotechnologies due to their unique properties and functional group modifications (Uhrich et al., 1992).

Synthesis of Hexahelicenes

Hexahelicenes, which are polycyclic aromatic compounds with helical shapes, have been synthesized using 1-(Bromomethyl)-3-methoxy-5-methylbenzene as a key intermediate. These compounds have potential applications in organic electronics and chiral materials due to their unique optical and electronic properties (Teplý et al., 2003).

Acyclic and Cyclic Receptors

Acyclic and cyclic receptors synthesized from compounds like 1,3-bis(uracil-1/3-ylmethyl)-2-methoxy-5-methylbenzene have shown potential in ion recognition and transport. These receptors can be used in sensor technologies and ion-selective membranes (Kumar et al., 2000).

Safety And Hazards

Brominated benzenes are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin irritants, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSIZXUATJUOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342892
Record name 1-(bromomethyl)-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methoxy-5-methylbenzene

CAS RN

106116-42-1
Record name 1-(bromomethyl)-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3,5-dimethylanisole (13.60 g, 100 mmol), N-bromosuccinimide (18.35 g, 100 mmol) and 2,2′-azobis(2-methylpropionitrile) in CCl4 was heated under reflux for 1 h. The succinimide was filtered off, the filtrate was concentrated and the residue was chromatographed (SiO2, CH2Cl2/hexane 1:4). There were obtained 14.61 g (68%) of 1-bromomethyl-3-methoxy-5-methyl-benzene.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A refluxing solution of 3,5-dimethylanisole (13 g), azoisobutyronitrile (1.6 g) and N-bromosuccinimide (17 g) in carbon tetrachloride (100 ml) was irradiated with light for 6 h. The solution was filtered and the solvent removed in vacuo. The residue was purified by chromatography on silica gel (eluting with 0-5% ethyl acetate--petroleum ether bp=60°-80° C.) to yield 3-bromomethyl-5-methylanisole.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3,5-dimethylanisole (1.11 g, 8.15 mmol), N-bromosuccinimide (1.52 g, 8.55 mmol), and 2,2′-bisisobutyronitrile (27 mg, 0.16 mmol) in carbontetrachloride (10 mL) was refluxed for 2 hrs. The reaction mixture was cooled, filtered and concentrated in vacuo to afford 1-bromomethyl-3-methoxy-5-methyl-benzene as a slightly yellow oil (1.66 g). This material was used without further purification: 1H NMR (300 MHz) compatible.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-bisisobutyronitrile
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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